2-(4-Benzoyl-3-hydroxyphenoxy)ethyl (ethylsulfanyl)acetate
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Overview
Description
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl (ethylsulfanyl)acetate is an organic compound known for its unique chemical structure and properties. It is a derivative of oxybenzone and is widely used in various industrial and scientific applications due to its ability to block UV radiation and participate in polymerization and crosslinking reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl (ethylsulfanyl)acetate typically involves the esterification of 4-benzoyl-3-hydroxyphenol with ethylsulfanyl acetic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is also common to achieve high purity levels required for specific applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl (ethylsulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenoxyethyl derivatives.
Scientific Research Applications
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl (ethylsulfanyl)acetate is utilized in several scientific research fields:
Chemistry: Used as a monomer in the synthesis of polymers for coatings, adhesives, and dental fillings.
Biology: Investigated for its potential as a UV-blocking agent in biological samples.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl (ethylsulfanyl)acetate involves its ability to absorb UV radiation and prevent photodegradation of materials. The benzoyl group plays a crucial role in absorbing UV light, while the ethylsulfanyl group enhances the compound’s stability and reactivity. The compound can also participate in polymerization reactions, forming crosslinked networks that provide structural integrity and durability to the materials.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate: Similar in structure but contains an acrylate group instead of an ethylsulfanyl group.
2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate: Another UV-absorbing compound used in polymers and coatings.
Uniqueness
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl (ethylsulfanyl)acetate is unique due to its combination of UV-blocking and polymerization properties. The presence of the ethylsulfanyl group provides additional stability and reactivity, making it suitable for a wide range of applications in various fields.
Properties
CAS No. |
64022-26-0 |
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Molecular Formula |
C19H20O5S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-(4-benzoyl-3-hydroxyphenoxy)ethyl 2-ethylsulfanylacetate |
InChI |
InChI=1S/C19H20O5S/c1-2-25-13-18(21)24-11-10-23-15-8-9-16(17(20)12-15)19(22)14-6-4-3-5-7-14/h3-9,12,20H,2,10-11,13H2,1H3 |
InChI Key |
ZOSGNVRAJLMWQY-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(=O)OCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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